4-(Pyridin-4-yl)thiophene-3-carbaldehyde
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Overview
Description
4-(Pyridin-4-yl)thiophene-3-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Pyridin-4-yl)thiophene-3-carbaldehyde involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated thiophene derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 110°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products
Oxidation: 4-(Pyridin-4-yl)thiophene-3-carboxylic acid.
Reduction: 4-(Pyridin-4-yl)thiophene-3-methanol.
Substitution: 2-Bromo-4-(Pyridin-4-yl)thiophene-3-carbaldehyde.
Scientific Research Applications
4-(Pyridin-4-yl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)thiophene-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)thiophene-3-carbaldehyde: Similar structure but with the pyridine ring attached at a different position.
4-(Pyridin-4-yl)aniline: Contains a pyridine ring but with an aniline group instead of a thiophene ring.
Uniqueness
4-(Pyridin-4-yl)thiophene-3-carbaldehyde is unique due to the combination of the pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C10H7NOS |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
4-pyridin-4-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-5-9-6-13-7-10(9)8-1-3-11-4-2-8/h1-7H |
InChI Key |
OHBXHWHHCPKISX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CSC=C2C=O |
Origin of Product |
United States |
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